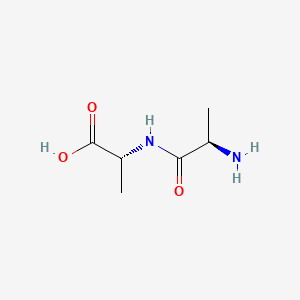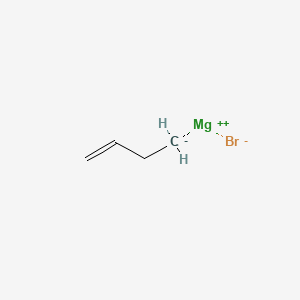
3-Butenylmagnesium bromide
Overview
Description
3-Butenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C4H7BrMg and is typically available as a solution in tetrahydrofuran (THF). It is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
3-Butenylmagnesium bromide is primarily used as a synthetic building block in organic chemistry . It is a Grignard reagent, which means it targets electrophilic carbon atoms in molecules . These carbon atoms are typically present in carbonyl groups found in substances like aldehydes and ketones .
Mode of Action
The mode of action of this compound involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom in the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby allowing for the extension of the carbon chain or the formation of new cyclic structures .
Biochemical Pathways
This compound is known to participate in ring-formation reactions facilitated by ruthenium catalysts . This suggests that it may play a role in various biochemical pathways involving the synthesis of cyclic organic compounds . .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and sensitive to moisture
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . For example, it has been used in a key diastereoselective step in the synthesis of (–)-muricatacin from L-tartaric acid .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under an inert gas and protected from moisture . The temperature, solvent, and presence of other reagents or catalysts can also significantly influence its reactivity and the outcomes of its reactions .
Biochemical Analysis
Biochemical Properties
3-Butenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic compounds. For instance, it is used in the synthesis of (–)-muricatacin from L-tartaric acid, a process that involves diastereoselective steps facilitated by ruthenium catalysts . The compound’s reactivity is primarily due to the presence of the bromomagnesium group, which acts as a nucleophile, attacking electrophilic centers in other molecules.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by participating in reactions that modify cellular components. For example, its role in synthesizing complex organic molecules can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the formation of new cellular structures or the modification of existing ones, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The bromomagnesium group in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds. Additionally, the compound can inhibit or activate enzymes involved in these reactions, further influencing the biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of complex organic molecules without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis of complex organic molecules. The compound interacts with various enzymes and cofactors, facilitating reactions that lead to the formation of new carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its reactivity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s reactivity and interactions with other biomolecules, affecting its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenylmagnesium bromide is prepared by the reaction of 3-bromo-1-butene with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-Bromo-1-butene+Magnesium→3-Butenylmagnesium bromide
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain an inert atmosphere. The reaction is carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Butenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions
Scientific Research Applications
3-Butenylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Catalysis: It serves as a reagent in catalytic processes, including ring-formation reactions facilitated by ruthenium catalysts
Comparison with Similar Compounds
- Allylmagnesium bromide
- 4-Pentenylmagnesium bromide
- Ethynylmagnesium bromide
Comparison: 3-Butenylmagnesium bromide is unique due to its specific structure, which allows for the formation of a variety of products through different reaction pathways. Compared to allylmagnesium bromide, it has an additional carbon atom, providing more flexibility in synthetic applications. 4-Pentenylmagnesium bromide and ethynylmagnesium bromide have different carbon chain lengths and degrees of unsaturation, leading to variations in reactivity and applications .
Properties
IUPAC Name |
magnesium;but-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWOQLHLFMTON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7103-09-5 | |
| Record name | 3-BUTENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Butenylmagnesium bromide react with α-cyano ketones?
A1: this compound undergoes Michael addition with 2-cyano-2-cycloalkenones, resulting in the formation of ω-unsaturated α-cyano ketones. This reaction provides a convenient starting point for further transformations, such as palladium-mediated cyclizations to construct methylenecyclopentane rings. [, ]
Q2: Can this compound be used to introduce a butenyl group onto silicon nanoparticles?
A2: Yes, reacting bromide-terminated silicon nanoparticles with this compound can successfully introduce terminal alkene groups onto the nanoparticle surface. This modification allows for further functionalization via thiol-ene click chemistry. []
Q3: Are there any challenges associated with using this compound for modifying silicon nanoparticles?
A4: One challenge is the potential for side reactions, such as the attachment of bromoalkanes (like octane) alongside the desired 3-butenyl group. Careful purification and characterization techniques, like NMR and XPS, are crucial to assess the success and purity of the modified nanoparticles. []
Q4: Can this compound be used in enantioselective synthesis?
A5: Yes, this compound can participate in copper(I)-catalyzed SN2′-type allylic substitution reactions with cinnamyl chlorides. By employing chiral phosphine-phosphite ligands, this reaction can proceed with high regio- and enantioselectivity, providing access to chiral (1-alkyl-allyl)benzene derivatives. []
Q5: Can this compound be used in the synthesis of complex molecules like carbohydrates?
A6: Indeed, this compound plays a crucial role in transforming Weinreb amides derived from carbohydrates into C-5 aryl pyranosides. This strategy offers a convenient route for introducing aryl groups at specific positions in carbohydrate molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


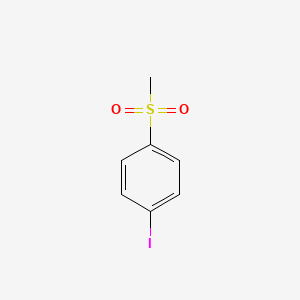
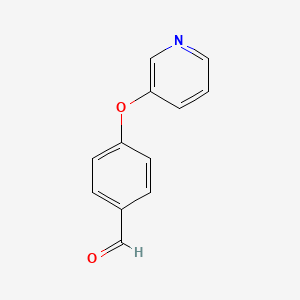

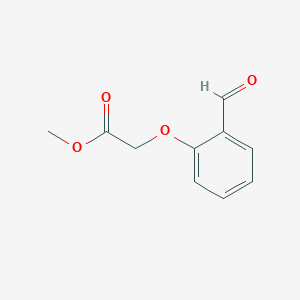

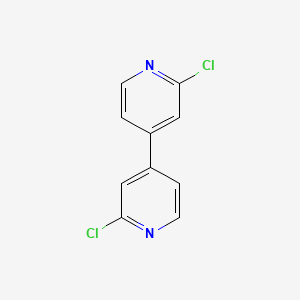
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
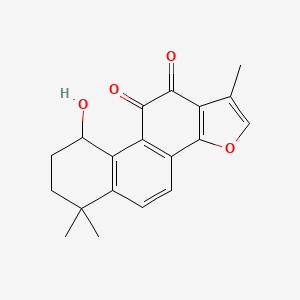
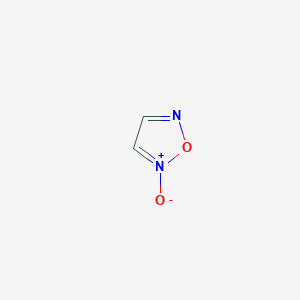

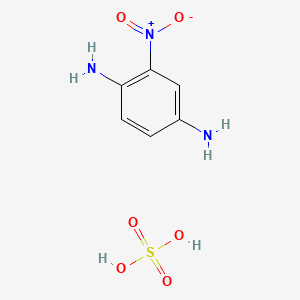

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
